molecular formula C11H19N3 B13988419 1-Cyclopentyl-3-isopropyl-1H-pyrazol-5-amine

1-Cyclopentyl-3-isopropyl-1H-pyrazol-5-amine

Cat. No.: B13988419
M. Wt: 193.29 g/mol
InChI Key: ZOBSITIMESMTQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-3-isopropyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C11H18N3 It belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-isopropyl-1H-pyrazol-5-amine typically involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with isopropyl isocyanate to yield the desired pyrazole compound. The reaction conditions usually involve heating the reactants under reflux in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improved yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-isopropyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens or other electrophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

1-Cyclopentyl-3-isopropyl-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes, including catalysts and polymers.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopentyl-1H-pyrazol-5-amine: A similar compound with a cyclopentyl group attached to the pyrazole ring but lacking the isopropyl group.

    1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine: Another related compound with a cyclopropylethyl group and a methyl group attached to the pyrazole ring.

Uniqueness

1-Cyclopentyl-3-isopropyl-1H-pyrazol-5-amine is unique due to the presence of both cyclopentyl and isopropyl groups, which can influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research and industrial applications.

Biological Activity

1-Cyclopentyl-3-isopropyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyrazoles that have been investigated for various pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H18N3\text{C}_\text{12}\text{H}_{\text{18}}\text{N}_3

This structure consists of a pyrazole ring substituted with cyclopentyl and isopropyl groups, which may influence its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its interactions with various biological targets. The following sections summarize key findings related to its pharmacological properties.

Anticancer Activity

Several studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A notable study reported IC50 values indicating the effectiveness of pyrazole derivatives against human leukemia and breast cancer cell lines. The compound's ability to induce apoptosis in these cell lines suggests a mechanism of action that warrants further investigation .

Table 1: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
This compoundMCF-72.41
Similar Pyrazole DerivativeU-9370.65
DoxorubicinMCF-71.93

Anti-inflammatory Properties

In addition to anticancer activity, pyrazole derivatives have been explored for their anti-inflammatory effects. The compound's structural features may enhance its ability to inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases. A study indicated that similar compounds effectively reduced inflammation markers in vitro .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cell signaling pathways associated with cancer progression and inflammation.

Enzyme Inhibition

Research has shown that some pyrazole derivatives can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in the inflammatory response. The inhibition of these enzymes could explain the observed anti-inflammatory effects .

Case Studies

A case study involving the synthesis and biological evaluation of various pyrazole derivatives highlighted the importance of substituent variations on their activity. For example, modifications in the cyclopentyl or isopropyl groups significantly impacted the compounds' potency against cancer cell lines .

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

2-cyclopentyl-5-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-8(2)10-7-11(12)14(13-10)9-5-3-4-6-9/h7-9H,3-6,12H2,1-2H3

InChI Key

ZOBSITIMESMTQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)N)C2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.